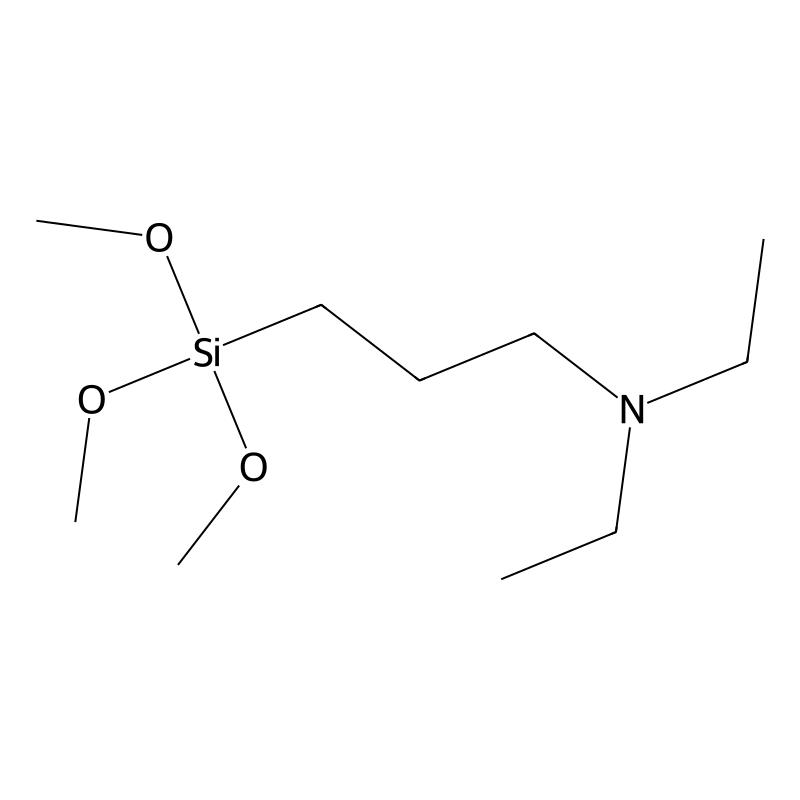

(N,N-Diethyl-3-aminopropyl)trimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Triethoxy silane group (Si(OCH3)3): This group can react with hydroxyl groups (OH) on various surfaces, forming a covalent bond between the silane and the substrate.

- Primary amine group (NH2): This group can participate in various chemical reactions, allowing for further functionalization or attachment of other molecules.

These properties make DEAPTS a versatile tool in various scientific research applications, including:

Surface modification

DEAPTS can be used to modify the surface properties of various materials, such as:

- Silicas: DEAPTS can be used to introduce amine functionality onto the surface of silica particles. This allows for the attachment of biomolecules, such as enzymes or antibodies, for various applications like biosensing and drug delivery.

- Polymers: DEAPTS can be used to improve the adhesion of polymers to other materials by forming a covalent bond between the polymer and the substrate.

- Metals: DEAPTS can be used to improve the corrosion resistance of metals by forming a protective layer on the surface.

Synthesis of functional materials

DEAPTS can be used as a building block for the synthesis of various functional materials, such as:

- Polymer-silica hybrid materials: These materials combine the properties of polymers and silica, offering unique properties such as improved mechanical strength, thermal stability, and optical properties.

- Encapsulating agents: DEAPTS can be used to encapsulate various molecules, such as drugs or catalysts, for controlled release or protection.

(N,N-Diethyl-3-aminopropyl)trimethoxysilane is an organosilicon compound characterized by the presence of a trimethoxysilane group and a diethylamino group. Its molecular formula is C₁₃H₃₁N₁O₃Si, and it features a silane backbone that allows for versatile chemical reactivity and functionalization. The compound is typically used as a coupling agent in various applications, particularly in the fields of materials science and biochemistry. Its structure includes a propyl chain that connects the amine and silane functionalities, enhancing its reactivity with organic substrates and inorganic surfaces.

DEAPTMS is classified as a hazardous material due to its irritant and corrosive properties. It can cause skin irritation, serious eye damage, and respiratory tract irritation []. Safety precautions such as wearing gloves, eye protection, and working in a well-ventilated area are crucial when handling DEAPTMS [].

The chemical reactivity of (N,N-Diethyl-3-aminopropyl)trimethoxysilane primarily involves hydrolysis and condensation reactions. In aqueous environments, the trimethoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds with other silanol-containing compounds or surfaces. This property makes it useful for creating silane networks or coatings.

- Hydrolysis Reaction:

- Condensation Reaction:

These reactions are crucial for its application in modifying surfaces and enhancing adhesion properties in various materials.

The biological activity of (N,N-Diethyl-3-aminopropyl)trimethoxysilane has been explored through predictive models that assess its potential pharmacological effects. The compound's amine functionality suggests possible interactions with biological targets, including receptors and enzymes. In vitro studies have indicated that similar compounds can exhibit cytotoxic effects on tumor cells, but specific data on this compound's biological activities remain limited.

- Potential Activities:

- Antimicrobial properties

- Cytotoxic effects against cancer cell lines

- Interaction with proteins involved in cellular signaling

Predictive models such as the PASS (Prediction of Activity Spectra for Substances) can be utilized to estimate its biological activity based on its chemical structure .

Synthesis of (N,N-Diethyl-3-aminopropyl)trimethoxysilane typically involves the reaction of 3-aminopropyltrimethoxysilane with diethylamine. The general synthetic route can be outlined as follows:

- Starting Materials:

- 3-Aminopropyltrimethoxysilane

- Diethylamine

- Reaction Conditions:

- The reaction is usually conducted under an inert atmosphere to prevent moisture interference.

- Heating may be applied to facilitate the reaction.

- General Reaction:

The product can be purified through distillation or chromatography techniques.

(N,N-Diethyl-3-aminopropyl)trimethoxysilane finds applications in various fields:

- Adhesives and Sealants: Enhances adhesion properties in polymer formulations.

- Coatings: Used as a coupling agent to improve the bonding of organic materials to inorganic substrates.

- Bioconjugation: Potential use in the development of biocompatible materials for drug delivery systems.

- Surface Modification: Employed to modify surfaces for improved hydrophobic or hydrophilic properties.

Interaction studies involving (N,N-Diethyl-3-aminopropyl)trimethoxysilane focus on its ability to bind with various substrates, including metals, oxides, and polymers. These studies often utilize techniques such as:

- Surface Plasmon Resonance (SPR): To analyze binding kinetics.

- Quartz Crystal Microbalance (QCM): For measuring mass changes upon binding.

- Contact Angle Measurements: To evaluate changes in surface wettability after treatment with the silane.

These interactions are critical for optimizing its performance in practical applications.

Several compounds share structural similarities with (N,N-Diethyl-3-aminopropyl)trimethoxysilane, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Aminopropyltriethoxysilane | Contains triethoxy groups instead of trimethoxy | Better solubility in organic solvents |

| N-(2-aminoethyl)-3-aminopropyltrimethoxysilane | Contains an additional amino group | Potentially enhanced biological activity |

| N-(n-butyl)-3-aminopropyltrimethoxysilane | Longer alkyl chain compared to diethyl | Different hydrophobicity affecting surface properties |

(N,N-Diethyl-3-aminopropyl)trimethoxysilane is unique due to its specific combination of diethylamine functionality and trimethoxy groups, which enhances its reactivity and application versatility compared to other silanes.

Molecular Structure and Formula

The compound has the molecular formula C₁₀H₂₅NO₃Si and a molecular weight of 235.4 g/mol. Its IUPAC name is N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine, reflecting the propylamine backbone substituted with diethylamine and trimethoxysilyl groups.

Key Identifiers

- CAS Registry Number: 41051-80-3.

- Synonym: [3-(Diethylamino)propyl]trimethoxysilane.

- SMILES Notation: CCN(CC)CCCSi(OC)OC.

| Property | Value | Source |

|---|---|---|

| Boiling Point | 120°C at 20 mmHg | |

| Density | 0.934 g/mL at 25°C | |

| Refractive Index | 1.4245 | |

| Hydrolytic Sensitivity | Reacts slowly with moisture |

Functional Groups

- Trimethoxysilyl Group: Enables hydrolysis to silanol, forming bonds with hydroxyl-rich inorganic surfaces (e.g., glass, metals).

- Diethylamino Group: Provides basicity and organic compatibility, facilitating interactions with polymers.

Position Within Organofunctional Silane Coupling Agents

Comparative Analysis

(N,N-Diethyl-3-aminopropyl)trimethoxysilane belongs to the amino silane subclass, distinguished by its tertiary amine group. Compared to primary amino silanes (e.g., 3-aminopropyltrimethoxysilane), its diethyl substitution reduces hydrogen bonding, favoring compatibility with hydrophobic matrices.

Mechanism of Action

- Hydrolysis: Methoxy groups convert to silanols, forming Si-O-M bonds (M = metal or oxide surface).

- Covalent Bonding: The amine group reacts with organic phases (e.g., epoxy, polyurethane), creating stable interphases.

- Interpenetration: Silane layers integrate into polymer networks, improving stress transfer in composites.

Innovations and Niche Applications

Molecular Structure and Bonding Analysis

(N,N-Diethyl-3-aminopropyl)trimethoxysilane is an organosilane compound with the molecular formula C₁₀H₂₅NO₃Si and a molecular weight of 235.4 g/mol [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is N,N-diethyl-3-trimethoxysilylpropan-1-amine [2] [4]. The Chemical Abstracts Service registry number is 41051-80-3 [1] [3] [5].

The molecular structure consists of a silicon atom bonded to three methoxy groups (-OCH₃) and one aminopropyl chain [1] [6]. The aminopropyl chain contains a three-carbon alkyl linker terminated with a diethylamino functional group [2] [3]. The silicon center exhibits tetrahedral geometry with the three methoxy groups and the propyl chain arranged around it [6].

The bonding analysis reveals several key structural features. The silicon-oxygen bonds in the methoxy groups are polar covalent bonds with significant ionic character due to the electronegativity difference between silicon and oxygen [6]. The carbon-silicon bond connecting the propyl chain to the silicon center is relatively stable and provides the structural linkage between the organic and inorganic portions of the molecule [1] [3].

The diethylamino group at the terminus of the propyl chain contributes significant basicity to the molecule, with a predicted pKa value of 10.56±0.25 [3]. This tertiary amine functionality enables the compound to participate in various chemical reactions and provides sites for hydrogen bonding [3] [6].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₅NO₃Si [1] [2] |

| Molecular Weight | 235.4 g/mol [1] [3] [5] |

| CAS Number | 41051-80-3 [1] [3] [5] |

| IUPAC Name | N,N-diethyl-3-trimethoxysilylpropan-1-amine [2] [4] |

| Predicted pKa | 10.56±0.25 [3] |

Thermal Properties: Boiling Point, Flash Point, and Decomposition Behavior

The thermal properties of (N,N-Diethyl-3-aminopropyl)trimethoxysilane have been characterized through various analytical methods. The boiling point is reported as 120°C at 20 mmHg (2.67 kPa) [1] [3] [7]. Under standard atmospheric pressure conditions, the boiling point would be significantly higher due to the reduced pressure conditions used in the reported measurements [1] [8].

The flash point of the compound is 100°C, indicating that the material requires substantial heating before it can form ignitable vapor-air mixtures [1] [5] [7]. This relatively high flash point suggests moderate thermal stability under normal handling conditions [7] [8].

The compound exhibits a freezing point below 0°C, indicating that it remains liquid at room temperature and typical storage conditions [7]. The vapor pressure is less than 1 mmHg at 25°C, demonstrating low volatility at ambient temperatures [7].

Regarding decomposition behavior, (N,N-Diethyl-3-aminopropyl)trimethoxysilane reacts with water and moisture in air, liberating methanol during hydrolysis of the methoxy groups [7]. This hydrolytic reaction represents the primary decomposition pathway under ambient conditions rather than thermal decomposition [3] [7].

| Thermal Property | Value | Reference Conditions |

|---|---|---|

| Boiling Point | 120°C [1] [3] [7] | 20 mmHg pressure |

| Flash Point | 100°C [1] [5] [7] | Standard conditions |

| Freezing Point | < 0°C [7] | Atmospheric pressure |

| Vapor Pressure | < 1 mmHg [7] | 25°C |

Solubility Profile and Hydrolytic Sensitivity

(N,N-Diethyl-3-aminopropyl)trimethoxysilane demonstrates characteristic solubility patterns typical of organosilane compounds. The compound is soluble in organic solvents while exhibiting reactivity with water [3] [6]. The presence of both hydrophobic alkyl groups and hydrophilic methoxy groups contributes to its amphiphilic character [3].

The hydrolytic sensitivity of this compound is classified as level 7, indicating that it reacts slowly with moisture and water [3] [9]. This classification system describes compounds that undergo gradual hydrolysis when exposed to atmospheric moisture [9]. The hydrolysis reaction involves the cleavage of silicon-oxygen bonds in the methoxy groups, resulting in the formation of silanol groups and the liberation of methanol [7] [10].

The hydrolysis mechanism proceeds through nucleophilic attack by water molecules on the silicon center, facilitated by the electropositive nature of silicon [10]. The reaction kinetics are influenced by factors such as pH, temperature, and the concentration of water [10]. In aqueous environments, the compound undergoes progressive hydrolysis, with the rate depending on the local chemical environment [10].

The hydrolytic stability varies significantly depending on the molecular environment. Research has demonstrated that aminosilane compounds like (N,N-Diethyl-3-aminopropyl)trimethoxysilane can form stable siloxane linkages under appropriate conditions, but these bonds remain susceptible to hydrolytic cleavage [10]. The diethylamino group can catalyze both siloxane bond formation and hydrolysis reactions [10].

| Solubility Parameter | Characteristic |

|---|---|

| Organic Solvents | Soluble [3] [6] |

| Water | Reactive/Hydrolyzable [3] [7] |

| Hydrolytic Sensitivity | Level 7 (slow reaction) [3] [9] |

| Hydrolysis Products | Silanol groups + Methanol [7] [10] |

Spectroscopic Fingerprints (FT-IR, NMR, MS)

The spectroscopic characterization of (N,N-Diethyl-3-aminopropyl)trimethoxysilane provides detailed structural information through multiple analytical techniques. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that identify the functional groups present in the molecule [11] [12].

Fourier Transform Infrared Spectroscopy Analysis

The FT-IR spectrum exhibits several diagnostic peaks characteristic of the organosilane structure. The broad absorption band around 3400-3500 cm⁻¹ corresponds to N-H stretching vibrations from secondary amine interactions [11]. However, for the diethylamino derivative, this region may show reduced intensity compared to primary aminosilanes [11].

The symmetric and asymmetric C-H stretching vibrations of the alkyl chains appear in the region of 2800-3000 cm⁻¹, with specific bands observed at approximately 2932 cm⁻¹ and 2884 cm⁻¹ [11]. These absorptions arise from the methyl and methylene groups in both the propyl chain and the diethyl substituents [11].

The silicon-oxygen stretching vibrations produce characteristic bands in the 1000-1100 cm⁻¹ region. The Si-O-C stretching modes from the methoxy groups typically appear around 1085 cm⁻¹, while Si-O-Si linkages, when present due to partial hydrolysis or condensation, show absorptions near 1007 cm⁻¹ [11].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the molecular environment of different nuclei. Proton NMR analysis reveals the chemical environments of the various hydrogen atoms in the molecule [13] [14] [15].

The methoxy protons attached to silicon typically appear as a singlet around 3.5-3.7 ppm in ¹H NMR spectra [15] [16]. The propyl chain protons show characteristic patterns with the CH₂ groups adjacent to silicon appearing around 0.6-0.8 ppm, while the central CH₂ groups of the propyl chain resonate around 1.6-1.8 ppm [15].

The diethylamino substituents produce characteristic multipicity patterns. The N-CH₂ protons of the ethyl groups typically appear around 2.4-2.6 ppm, while the terminal CH₃ groups of the ethyl substituents resonate around 1.0-1.2 ppm [14] [15].

Carbon-13 NMR spectroscopy provides complementary structural information. The methoxy carbons bonded to silicon appear around 50-55 ppm, while the propyl chain carbons show signals in the aliphatic region between 10-65 ppm, depending on their specific environment [15] [16].

Silicon-29 NMR spectroscopy offers direct information about the silicon environment. For trimethoxysilane derivatives, the silicon chemical shift typically falls in the range of -40 to -50 ppm, depending on the degree of hydrolysis and condensation [17] [18] [19].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis provides molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak appears at m/z 235, corresponding to the molecular weight of the intact molecule [1] [3].

Characteristic fragmentation patterns include the loss of methoxy groups (m/z 204, M-31) and the formation of fragments containing the aminopropyl chain [20] [21]. The diethylamino group can undergo alpha cleavage reactions typical of amine compounds, producing fragments at lower mass-to-charge ratios [20].

The silicon-containing fragments often retain the trimethoxysilyl portion of the molecule, while organic fragments may include the intact or partially cleaved aminopropyl chain [20] [21]. The fragmentation behavior provides diagnostic information for compound identification and purity assessment [22] [21].

| Spectroscopic Technique | Key Diagnostic Features |

|---|---|

| FT-IR | C-H stretch (2800-3000 cm⁻¹), Si-O stretch (1000-1100 cm⁻¹) [11] |

| ¹H NMR | Methoxy (3.5-3.7 ppm), Propyl chain (0.6-1.8 ppm) [15] [16] |

| ¹³C NMR | Methoxy carbons (50-55 ppm), Aliphatic region (10-65 ppm) [15] [16] |

| ²⁹Si NMR | Silicon environment (-40 to -50 ppm) [17] [18] |

| MS | Molecular ion (m/z 235), Methoxy loss (M-31) [1] [3] [20] |

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 57 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 53 of 57 companies with hazard statement code(s):;

H315 (81.13%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (79.25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (20.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant